molecular formula C20H19NO4 B2955708 6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester CAS No. 1359393-24-0

6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester

Cat. No. B2955708
CAS RN: 1359393-24-0
M. Wt: 337.375
InChI Key: XGXMRIOHOOEUIB-UHFFFAOYSA-N
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Description

6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester, also known as MQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds, which are known for their diverse biological activities. MQC has been shown to have a wide range of potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

"6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" and its derivatives are pivotal in synthesizing a range of pharmaceutically active compounds. For example, Markus Bänziger et al. (2000) described a practical and large-scale synthesis of a related octahydrobenzoquinoline derivative, emphasizing its importance as an intermediate for active pharmaceutical ingredients (Bänziger, Cercus, Stampfer, & Sunay, 2000). This research illustrates the compound's role in developing drugs by providing a feasible method for its synthesis on a large scale.

Antimicrobial and Antituberculosis Activity

A study by A. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for in vitro antituberculosis activity. The research found that specific substituents on the quinoxaline nucleus significantly affect the in vitro activity, highlighting the compound's potential in developing new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).

Fluorescence Derivatization Reagent

M. Yamaguchi et al. (1987) explored 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for detecting and quantifying alcohols with high sensitivity and selectivity (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Antitumor Agents

Research into benzoxazino- and naphthoxazinoquinoline derivatives by M. Nasr et al. (1974) indicated potential antitumor activity. These compounds, derived from "6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" and its analogs, demonstrate the compound's application in developing new antitumor agents (Nasr, Abbasi, & Nabih, 1974).

Fluorescent Labeling and Analysis

Junzo Hirano et al. (2004) introduced 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, derived from related compounds. Its application as a fluorescent labeling reagent for biomedical analysis underscores the versatility of "6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" in facilitating the development of analytical tools (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Mechanism of Action

    Benzoic acid, 2-methyl-, methyl ester

    : This compound has a similar structure to the ester part of the compound you’re interested in It’s a simple aromatic carboxylic acid, which is often used as a precursor for the synthesis of other compounds

    ®- (+)-a-Methylbenzylamine

    : This compound has a similar structure to the benzyl part of the compound you’re interested in. It’s a chiral amine that may be used as a substrate to synthesize various other compounds.

properties

IUPAC Name

methyl 6-methoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)12-25-19-11-18(20(22)24-3)21-17-9-8-15(23-2)10-16(17)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXMRIOHOOEUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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